ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure is substituted with a benzo[d]thiazole moiety at position 3, a furan-2-carboxamido group at position 2, and an ethyl carboxylate ester at position 4. Its synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-2-28-22(27)25-10-9-13-17(12-25)31-21(24-19(26)15-7-5-11-29-15)18(13)20-23-14-6-3-4-8-16(14)30-20/h3-8,11H,2,9-10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRDYHURJIDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d]thiazole and furan-2-carboxylic acid derivatives. These intermediates are then subjected to condensation reactions, cyclization, and esterification under controlled conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl carboxylate group at position 6 undergoes nucleophilic substitution under basic conditions. In related thieno[2,3-c]pyridine derivatives, this ester reacts with amines to form carboxamides:
Example Reaction:
Conditions:
-
Solvent: Ethanol or THF
-
Temperature: 60–80°C
-
Catalysts: None required for primary amines; DMAP accelerates secondary amine reactions
Yield Data:
| Amine Type | Yield (%) | Source |
|---|---|---|
| Benzylamine | 82 | |
| Cyclopropylamine | 75 |
Reduction Reactions
The 4,5-dihydrothieno[2,3-c]pyridine ring can undergo further reduction to a tetrahydro derivative:
Hydrogenation:
Conditions:
Outcome:
-
Saturation of the dihydro ring enhances conformational rigidity, improving binding affinity in pharmacological studies
Electrophilic Aromatic Substitution
The benzothiazole and furan rings participate in halogenation and sulfonation:
Bromination:
Conditions:
Regioselectivity:
-
Bromination occurs preferentially at the 5-position of benzothiazole due to electron-donating effects of the thiazole nitrogen
Amide Hydrolysis
The furan-2-carboxamido group undergoes acidic or basic hydrolysis to form carboxylic acid derivatives:
Acidic Hydrolysis:
Conditions:
Applications:
Metal-Catalyzed Cross-Coupling
The benzothiazole moiety participates in Suzuki-Miyaura couplings:
Reaction Protocol:
Optimized Conditions:
Scope:
-
Compatible with electron-rich and electron-poor boronic acids (yields: 60–85%)
Oxidation Reactions
The thienopyridine sulfur atom undergoes oxidation to sulfone derivatives:
Oxidation with mCPBA:
Conditions:
Biological Impact:
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles:
Reaction with Maleic Anhydride:
Conditions:
Applications:
Functionalization of the Thienopyridine Core
The nitrogen atom in the thienopyridine ring undergoes alkylation or acylation:
Methylation:
Conditions:
-
Base: NaH (2 equivalents)
-
Solvent: DMF
-
Yield: 78%
Photochemical Reactions
The benzothiazole unit undergoes photochemical [2+2] cycloadditions under UV light:
Reaction with Ethylene:
Conditions:
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Typical Yield (%) | Catalysts/Reagents |
|---|---|---|---|
| Ester Aminolysis | Ethyl carboxylate | 75–82 | Amines, EtOH |
| Suzuki Coupling | Benzothiazole-Br | 60–85 | Pd(PPh₃)₄, K₂CO₃ |
| Sulfur Oxidation | Thienopyridine-S | 85–88 | mCPBA |
| Diels-Alder | Furan | 60–65 | Maleic anhydride, Δ |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyridine moieties. Ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has shown promising results in inhibiting cancer cell proliferation across various cancer types.
- Case Study : A compound similar to this compound exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 µM) . This suggests that structural modifications can enhance anticancer efficacy.
Antimicrobial Properties
The compound's structure allows for interaction with microbial targets, potentially leading to antimicrobial activity.
- Research Findings : Similar thiazole derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess significant antimicrobial properties .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes such as carbonic anhydrases (CAs), which are involved in numerous physiological processes.
- Potential Mechanism : The presence of the thiazole ring is crucial for enzyme binding and inhibition. Studies indicate that derivatives with similar structures can selectively inhibit certain isoforms of CAs, which could be beneficial in treating conditions like glaucoma or cancer .
Synthetic Pathways
This compound can be synthesized through various chemical reactions.
| Reaction Type | Description |
|---|---|
| Condensation | The initial formation involves condensation reactions between thiazole derivatives and furan derivatives. |
| Cyclization | Subsequent cyclization leads to the formation of the thieno-pyridine structure essential for biological activity. |
| Functionalization | Further modifications can enhance solubility and bioavailability through esterification or amination reactions. |
Reaction Mechanisms
The compound's reactivity can be attributed to its functional groups:
- Oxidation : The furan ring can undergo oxidation to form more reactive intermediates.
- Reduction : Reduction reactions can convert imine groups into amines, enhancing biological activity .
Material Science
The unique properties of this compound make it suitable for developing advanced materials.
- Thermal Stability : The compound's structure may contribute to improved thermal stability in polymer formulations.
Dyes and Pigments
Due to its chromophoric properties, this compound could be utilized in synthesizing dyes and pigments with specific colorimetric characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core Structure : Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine system).
- Substituents: 2,4,6-Trimethylbenzylidene at position 2, 5-methylfuran at position 7, and a cyano group at position 5.
- Physicochemical Data :
- Yield: 68%
- Melting Point: 243–246°C
- Molecular Formula: C₂₀H₁₀N₄O₃S
- Spectral Data :
Comparison: Unlike the target compound, 11a lacks the thieno[2,3-c]pyridine core and features a pyrimidine ring fused to thiazole. The presence of a benzylidene group and cyano substituent may enhance π-π stacking interactions, while the methylfuran group parallels the furan-2-carboxamido moiety in the target compound .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core Structure : Pyrimido[2,1-b]quinazoline.
- Substituents: 5-Methylfuran at position 2 and a cyano group at position 3.
- Physicochemical Data :
- Yield: 57%
- Melting Point: 268–269°C
- Molecular Formula: C₁₇H₁₀N₄O₃
- Spectral Data :
Comparison: Compound 12’s quinazoline-pyrimidine hybrid core differs significantly from the thieno-pyridine system in the target compound.
Tetrahydroimidazo[1,2-a]pyridine Derivatives from and
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents : 4-Nitrophenyl at position 7, phenethyl at position 3, and two ethyl carboxylate esters at positions 5 and 6.
- Physicochemical Data :
- Yield: 51%
- Melting Point: 243–245°C
- Molecular Formula: C₂₈H₂₅N₃O₈
- Spectral Data :
Comparison: The tetrahydroimidazo[1,2-a]pyridine core contrasts with the thieno-pyridine system. However, both compounds feature ester groups (diethyl vs. ethyl carboxylate), which may confer similar solubility profiles. The nitro and cyano groups in 1l enhance electron-withdrawing effects, absent in the target compound .
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d)
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Substituents : Benzyl at position 3, 4-nitrophenyl at position 7, and two ethyl carboxylate esters.
- Physicochemical Data :
- Yield: 55%
- Melting Point: 215–217°C
- Molecular Formula: C₂₈H₂₃N₃O₈
- Spectral Data :
Both compounds share ester functionalities, but 2d’s nitrophenyl group may increase reactivity in electrophilic substitutions .
Crystallographic Data from
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine.
- Substituents : Trimethoxybenzylidene at position 2, phenyl at position 5, and ethyl carboxylate at position 6.
- Crystallographic Data: Space Group: Monoclinic, P2₁/c Unit Cell Parameters: a = 12.45 Å, b = 14.39 Å, c = 13.15 Å; α = 90°, β = 115.1°, γ = 90° .
Comparison : The thiazolo-pyrimidine core and ethyl carboxylate group align with features in compounds. However, the trimethoxybenzylidene substituent introduces methoxy groups absent in the target compound, likely enhancing crystallinity and thermal stability .
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. The synthesis of this compound and its derivatives has been explored in various studies, revealing significant insights into its pharmacological properties.
Antioxidative Properties
Research indicates that compounds related to ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine have demonstrated antioxidative effects. For instance, ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate was shown to protect against amyloid beta-induced oxidative stress in neuronal cells. This compound restored levels of glutathione and enhanced the activity of antioxidant enzymes such as superoxide dismutase and catalase, suggesting a protective role against neurodegenerative conditions linked to oxidative damage .
Inhibition of Enzymatic Activity
The compound has also been investigated for its inhibitory effects on specific enzymes. For example, related thiazole derivatives were identified as potent inhibitors of casein kinase 1 delta (CK1δ), with IC50 values in the low micromolar range (0.040 μM) . This inhibition suggests potential applications in treating diseases where CK1δ is implicated.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been noted, particularly in the context of neuroinflammation. The aforementioned study on the antioxidative effects also highlighted the anti-inflammatory activity against microglial activation induced by amyloid beta . This dual action—antioxidative and anti-inflammatory—positions these compounds as promising candidates for neuroprotective therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups, such as the furan carboxamide and benzo[d]thiazole moiety, appears to enhance biological activity. The incorporation of these groups has been linked to improved potency against various biological targets .
Synthesis and Characterization
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine involves multi-step reactions typically starting from readily available precursors through methods such as Knoevenagel condensation . The characterization of synthesized compounds often includes techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity.
In Vivo Studies
While most studies have focused on in vitro evaluations, there is a growing interest in examining the in vivo efficacy of these compounds. Preliminary studies suggest that certain derivatives exhibit favorable pharmacokinetic profiles and demonstrate efficacy in animal models of neurodegenerative diseases . Further research is needed to establish comprehensive profiles for therapeutic applications.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how can its structural complexity be addressed?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Condensation of benzo[d]thiazole-2-amine with furan-2-carbonyl chloride to form the carboxamide intermediate.
- Step 2 : Cyclization with dihydrothieno-pyridine precursors using a catalyst like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours .
- Step 3 : Ethyl esterification via nucleophilic substitution under reflux conditions. Purification often employs silica gel chromatography, validated by LC-MS and ¹H-NMR for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm regiochemistry of the fused thieno-pyridine and benzo[d]thiazole moieties.
- HRMS : For exact mass validation (error < 2 ppm).
- FT-IR : To verify amide (C=O, ~1650 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.
- XRD : If single crystals are obtained, XRD resolves ambiguous stereochemistry .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing this compound, given competing side reactions?
- DOE Approach : Use a factorial design to optimize variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF (polar aprotic) |
| Temperature | 60–120°C | 80°C |
| Catalyst | K₂CO₃, NaH, Et₃N | K₂CO₃ (1.2 equiv) |
- Byproduct Mitigation : Add molecular sieves to absorb water, reducing hydrolysis of the ester group .
Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?
- Case Study : If DFT-predicted ¹³C NMR shifts deviate by >3 ppm from experimental
Re-optimize the computational model using solvent correction (e.g., PCM for DMSO).
Validate tautomeric forms via variable-temperature NMR (VT-NMR) .
Cross-reference with XRD bond lengths/angles to refine computational parameters .
Q. What strategies are recommended for analyzing biological activity given limited solubility in aqueous media?
- Solubility Enhancement : Co-solvent systems (e.g., DMSO:PBS 10:90) or nanoformulation with PEGylated carriers.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict target binding before wet-lab assays.
- Metabolic Stability : Assess microsomal half-life using LC-MS/MS to prioritize derivatives with improved pharmacokinetics .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
